Product packaging for Methyl 4-bromo-2-propoxybenzoate(Cat. No.:)

Methyl 4-bromo-2-propoxybenzoate

Cat. No.: B7960540
M. Wt: 273.12 g/mol
InChI Key: ZKFPBGKLTMAFPG-UHFFFAOYSA-N
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Description

Significance of Bromo-substituted Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Bromo-substituted benzoate esters are valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine bond. This bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The bromine atom can be readily replaced by a wide range of other functional groups, making these compounds key precursors for the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties. For instance, methyl 4-bromobenzoate (B14158574) is utilized as a starting material in the synthesis of various complex molecules, including those with potential therapeutic applications. chemicalbook.com The presence of the bromo-substituent also influences the electronic properties of the benzene (B151609) ring, which can affect the reactivity of the ester group and other substituents.

Overview of Benzoyl Ester Derivatives in Modern Chemical Research

Benzoyl ester derivatives are a cornerstone of organic chemistry, with applications ranging from protecting groups for alcohols to key components in the synthesis of natural products and pharmaceuticals. orientjchem.orgorganic-chemistry.org The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides and alcohols, providing a handle for further molecular elaboration. rsc.org The aromatic ring of the benzoyl group can be functionalized to tune the electronic and steric properties of the molecule, influencing its reactivity and biological activity. The development of new catalytic methods for the synthesis and transformation of benzoyl esters remains an active area of research, with a focus on improving efficiency, selectivity, and environmental compatibility. researchgate.netnih.gov

Research Gaps and Opportunities Pertaining to Methyl 4-bromo-2-propoxybenzoate

The lack of specific literature on this compound highlights a significant research gap. While its analogues, such as methyl 4-bromo-2-methylbenzoate and methyl 4-bromo-2-methoxybenzoate, have been synthesized and characterized, the propoxy derivative remains largely unexplored. nih.govsigmaaldrich.comnih.gov This presents an opportunity for researchers to investigate its synthesis, physical and chemical properties, and potential applications.

Key areas for future research include:

Development of an efficient synthesis: While methods for synthesizing similar compounds exist, optimizing a synthetic route to this compound with high yield and purity is a crucial first step. google.com

Characterization of its physicochemical properties: Detailed spectroscopic and crystallographic analysis would provide fundamental data on its structure and electronic properties.

Exploration of its reactivity: Investigating its participation in various organic reactions, particularly cross-coupling reactions, would establish its utility as a synthetic intermediate.

Investigation of its biological activity: Given that many bromo-substituted and benzoyl ester derivatives exhibit biological activity, screening this compound for potential pharmaceutical or agrochemical applications could be a fruitful avenue of research.

The following data tables provide a comparative overview of the known properties of closely related compounds, which can serve as a predictive baseline for the properties of this compound.

Table 1: Physicochemical Properties of Related Methyl Benzoate Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C/mmHg)
Methyl 4-bromo-2-methylbenzoateC₉H₉BrO₂229.07 nih.gov--
Methyl 4-bromo-2-methoxybenzoateC₉H₉BrO₃245.07 sigmaaldrich.comnih.gov33 sigmaaldrich.com100-108 / 0.01 sigmaaldrich.com
Methyl 4-bromobenzoateC₈H₇BrO₂215.04 chemicalbook.com77-81 chemicalbook.com-

Table 2: Spectroscopic Data of a Related Compound: Methyl 4-bromo-2-methoxybenzoate

Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy Data available, but specific peaks not detailed in provided search results. nih.gov
Raman Spectroscopy Data available, but specific peaks not detailed in provided search results. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO3 B7960540 Methyl 4-bromo-2-propoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-propoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-6-15-10-7-8(12)4-5-9(10)11(13)14-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFPBGKLTMAFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Bromo 2 Propoxybenzoate and Its Analogues

Direct Synthesis Strategies

Direct synthetic methods offer an efficient means to produce methyl 4-bromo-2-propoxybenzoate by performing key bond-forming reactions on precursors that already contain a significant portion of the final molecular structure.

Esterification Reactions for Carboxylic Acid Precursors

A fundamental approach to the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-bromo-2-propoxybenzoic acid. This reaction, typically a Fischer esterification, involves the treatment of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction.

A general procedure for the esterification of a similar compound, 4-bromo-2-methylbenzoic acid, involves dissolving the acid in methanol and adding concentrated sulfuric acid, followed by heating under reflux. google.com A similar protocol could be applied to 4-bromo-2-propoxybenzoic acid. The synthesis of 4-bromobenzoic acid itself can be achieved through the oxidation of 4-bromobenzyl alcohol. orgsyn.org

Table 1: Representative Esterification Reactions

Starting MaterialReagents and ConditionsProductYieldReference
4-bromo-2-methylbenzoic acidMethanol, concentrated H₂SO₄, refluxMethyl 4-bromo-2-methylbenzoate- google.com
4-bromobenzoic acidMethanol, 1,3-dichloro-5,5-dimethylhydantoin, 60°CMethyl 4-bromobenzoate (B14158574)99% sigmaaldrich.com
4-bromobenzyl alcoholOxone, acetonitrile (B52724), 70°C4-Bromobenzoic acid86-90% orgsyn.org

Etherification of Phenolic Precursors (e.g., Propoxylation)

The Williamson ether synthesis is a classic and highly effective method for forming the ether linkage in this compound. byjus.comwikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of a phenolic precursor, methyl 4-bromo-2-hydroxybenzoate, to form a more nucleophilic phenoxide ion. This is typically achieved using a base such as sodium hydroxide (B78521) or potassium carbonate. The resulting phenoxide then displaces a halide from a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired propoxy ether.

The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), and at elevated temperatures, typically between 50-100°C, to ensure a reasonable reaction rate. byjus.com The choice of a primary alkyl halide is crucial to favor the Sₙ2 mechanism and avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Table 2: Williamson Ether Synthesis Conditions

Phenolic PrecursorReagents and ConditionsProductReference
Methyl 4-bromo-2-hydroxybenzoate1. Base (e.g., NaOH, K₂CO₃) 2. Propyl halide (e.g., 1-bromopropane) Solvent (e.g., acetonitrile, DMF), 50-100°CThis compound byjus.comwikipedia.org
p-Cresol1. KOH 2. Chloroacetic acid Waterp-Methylphenoxyacetic acid miracosta.edu

Regioselective Bromination of Substituted Benzoate (B1203000) Esters

Another direct approach involves the regioselective bromination of a substituted benzoate ester, namely methyl 2-propoxybenzoate. The directing effects of the existing substituents on the aromatic ring are critical in this strategy. The propoxy group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator. In this case, the strong activating effect of the propoxy group would direct the incoming electrophile (bromine) to the positions ortho and para to it. Since the ortho positions are sterically hindered by the propoxy and ester groups, bromination is expected to occur predominantly at the para position, yielding the desired this compound.

Common brominating agents for such transformations include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS) in a suitable solvent. masterorganicchemistry.com The use of NBS can sometimes offer milder reaction conditions and improved regioselectivity. masterorganicchemistry.com For highly deactivated aromatic compounds, treatment with NBS in concentrated sulfuric acid can be effective. researchgate.net

Multi-step Convergent and Divergent Synthetic Routes

Multi-step syntheses provide the flexibility to construct this compound and its analogues from more readily available starting materials and allow for the introduction of various functional groups at different stages.

Halogenation Reactions (e.g., α-bromination of side chains)

A multi-step route can involve the initial synthesis of a precursor with a methyl group at the 2-position, such as methyl 4-bromo-2-methylbenzoate. This intermediate can then undergo α-bromination of the methyl side chain. This benzylic bromination is a radical reaction, typically initiated by light or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), using N-bromosuccinimide (NBS) as the bromine source. youtube.com This reaction selectively introduces a bromine atom onto the carbon adjacent to the aromatic ring. masterorganicchemistry.com

The resulting methyl 4-bromo-2-(bromomethyl)benzoate is a versatile intermediate. The bromine on the side chain is a good leaving group and can be subsequently displaced by a nucleophile, such as a propoxide, to form the desired ether linkage, although this specific subsequent step is not detailed in the provided search results.

A documented procedure for the α-bromination of methyl 4-bromo-2-methylbenzoate involves refluxing with NBS and BPO in carbon tetrachloride. arkat-usa.org

Table 3: α-Bromination of a Benzoate Ester

Starting MaterialReagents and ConditionsProductYieldReference
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide, Benzoyl peroxide, CCl₄, refluxMethyl 4-bromo-2-(bromomethyl)benzoate90% arkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Hiyama)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and offer convergent pathways to construct the carbon-carbon and carbon-heteroatom bonds present in this compound and its analogues. wikipedia.orgorganic-chemistry.org

The Suzuki coupling reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. rsc.org For the synthesis of a precursor to the target molecule, one could envision coupling 2-propoxyphenylboronic acid with methyl 4-bromobenzoate. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, and a base such as sodium carbonate or potassium phosphate. A specific example involves the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with phenylboronic acid. researchgate.net

The Stille coupling reaction utilizes an organotin reagent (organostannane) to couple with an organic halide, also catalyzed by palladium. wikipedia.org The R¹ group attached to the tin is typically sp²-hybridized, such as an aryl or vinyl group. wikipedia.org A potential route to an analogue could involve the coupling of a tributyl(2-propoxyphenyl)stannane with methyl 4-bromobenzoate. A notable variation is the Stille-carbonylative cross-coupling, which can be used to form ketones. wikipedia.org

The Hiyama coupling employs an organosilane as the coupling partner with an organic halide, catalyzed by palladium. organic-chemistry.org A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to facilitate the transmetalation step. organic-chemistry.org For instance, a trimethoxy(2-propoxyphenyl)silane could be coupled with methyl 4-bromobenzoate. Recent advancements have also explored fluoride-free Hiyama couplings. nih.gov A study on the Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides has been documented. nih.gov

Table 4: Overview of Potentially Applicable Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentOrganic Halide/ElectrophileKey Features
SuzukiOrganoboron (e.g., boronic acid)Aryl/Vinyl Halide or TriflateMild reaction conditions, commercially available reagents. rsc.org
StilleOrganostannaneAryl/Vinyl Halide or TriflateTolerant to a wide range of functional groups, but tin reagents are toxic. wikipedia.org
HiyamaOrganosilaneAryl/Vinyl Halide or TriflateRequires an activating agent (e.g., fluoride), organosilanes are relatively non-toxic. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) represents a fundamental class of reactions for the functionalization of aromatic rings. wikipedia.org In contrast to electrophilic substitutions, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group, typically a halide. masterorganicchemistry.com

The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org The initial, rate-determining step is the attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group, as these groups help to stabilize the negative charge of the intermediate. wikipedia.orgmasterorganicchemistry.com

For the synthesis of alkoxy-substituted aromatics, SNAr is a powerful tool. A potential, albeit challenging, SNAr strategy for an analogue of this compound could involve the reaction of an activated aryl halide with sodium propoxide. For example, a precursor like 2,4-dinitrochlorobenzene can readily react with nucleophiles. masterorganicchemistry.com While the target molecule itself lacks the strong activating groups necessary for a facile SNAr reaction, this pathway remains highly relevant for the synthesis of its more complex, highly-functionalized analogues where such activating groups are present. researchgate.net

Table 1: Key Features of the SNAr Reaction Mechanism

Feature Description
Substrate Electron-poor aromatic ring with a good leaving group (e.g., F, Cl, Br).
Reagent Strong nucleophile (e.g., RO⁻, NH₂, RS⁻).
Mechanism Addition-Elimination, proceeding through a negatively charged Meisenheimer complex. libretexts.org
Activation Requires strong electron-withdrawing groups (EWGs) at ortho/para positions to the leaving group. wikipedia.orgmasterorganicchemistry.com

| Leaving Group Trend | F > Cl > Br > I. Fluorine is often the best leaving group for SNAr, contrary to SN2 trends. masterorganicchemistry.com |

Formylation and Other Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) provides the primary means of functionalizing electron-rich aromatic rings. Formylation, the introduction of an aldehyde group (-CHO), is a key EAS reaction for producing valuable aldehyde intermediates. semanticscholar.org

Classic formylation methods applicable to the synthesis of precursors for this compound include:

The Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphoryl chloride and an amide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings. rsc.org It is particularly effective for electron-rich compounds.

Ortho-Formylation of Phenols: Phenols can be selectively formylated at the ortho position using reagents like anhydrous magnesium dichloride and paraformaldehyde in the presence of a base like triethylamine. orgsyn.org This method offers high regioselectivity and is applicable for large-scale preparations. orgsyn.org

A plausible synthetic route starting from a phenolic precursor could involve the O-alkylation of a substituted phenol (B47542) with a propyl halide, followed by a regioselective formylation or another EAS reaction like bromination. For example, the bromination of aromatic ketones is a well-established procedure. rsc.org The synthesis of related compounds like Methyl 4-bromo-2-(bromomethyl)benzoate often starts with an esterified precursor, Methyl 4-bromo-2-methylbenzoate, which is then subjected to radical bromination. chemicalbook.com

Table 2: Comparison of Selected Formylation Reactions

Reaction Reagents Substrate Scope Key Features
Vilsmeier-Haack POCl₃, DMF Electron-rich aromatics and heterocycles. rsc.org Versatile, but can sometimes yield chlorinated byproducts.
Duff Reaction Hexamethylenetetramine (HMTA) Phenols and their ethers. semanticscholar.org Generally gives ortho-formylation; yields can be moderate.
Rieche Formylation Dichloromethyl methyl ether, TiCl₄ Activated aromatic compounds. High reactivity; requires Lewis acid catalyst.

| Ortho-Formylation | MgCl₂, Paraformaldehyde, Et₃N | Phenols and naphthols. orgsyn.org | High regioselectivity for the ortho position; good yields. orgsyn.org |

Green Chemistry Approaches and Sustainable Synthesis Protocols

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. Green chemistry principles focus on minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable feedstocks.

In the context of synthesizing this compound and its analogues, several green approaches can be considered:

Use of Greener Solvents: Traditional syntheses often employ hazardous chlorinated solvents like tetrachloromethane. chemicalbook.com A key green improvement is the substitution of such solvents with safer alternatives. For instance, in Suzuki coupling reactions, which are powerful for creating C-C bonds in complex aromatic molecules, mixed aqueous solvent systems like water/1,4-dioxane have been shown to be effective and more environmentally friendly. researchgate.net

Catalytic Methods: The use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry. Palladium-catalyzed reactions, such as the Suzuki, Heck, and various carbonylation reactions, allow for the efficient formation of key bonds with high turnover numbers, reducing waste. researchgate.netgoogle.comliverpool.ac.uk For example, palladium-catalyzed formylation of aryl halides using carbon monoxide or other C1 sources represents a greener alternative to many classical formylation methods that generate more waste. liverpool.ac.ukorganic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting reagents into the final product is crucial. Reactions like addition and rearrangement are inherently more atom-economical than substitution or elimination reactions.

Optimization of Reaction Conditions, Catalysis, and Yields

Achieving high yields and purity is paramount in chemical synthesis. This requires the systematic optimization of various reaction parameters, including the choice of catalyst, solvent, base, temperature, and reaction time.

For multi-step syntheses of complex molecules like this compound, each step must be individually optimized. For instance, in the synthesis of related compounds, palladium catalysis is frequently employed. A patent for a related synthesis describes the esterification of 4-bromo-2-methylbenzoic acid in methanol with a sulfuric acid catalyst, followed by a palladium-catalyzed coupling reaction to introduce further complexity. google.com

Kinetic studies are instrumental in understanding reaction mechanisms and identifying rate-limiting steps, which guides optimization. For example, a detailed kinetic analysis of the palladium-catalyzed formylation of aryl bromides revealed the reaction to be first-order in the catalyst and zero-order in the aryl bromide substrate, with product inhibition not being a significant factor under the studied conditions. liverpool.ac.uk Such insights allow for the precise tuning of catalyst and reagent concentrations to maximize throughput and efficiency.

High yields have been reported for individual steps in the synthesis of analogous compounds. The conversion of methyl 4-bromo-2-methylbenzoate to methyl 4-bromo-2-(bromomethyl)benzoate using N-Bromosuccinimide (NBS) and a radical initiator has been shown to proceed with yields as high as 90-97%. chemicalbook.com

Table 3: Illustrative Parameters for Reaction Optimization (Hypothetical Formylation)

Parameter Condition A Condition B Condition C Outcome/Observation
Catalyst Pd(OAc)₂ [Pd(PAd₂nBu)₂] Pd/C Ligand choice on palladium center significantly impacts reaction rate and stability. liverpool.ac.uk
Solvent Toluene Dioxane Acetonitrile Solvent polarity and coordinating ability can affect catalyst solubility and activity.
Base K₂CO₃ Et₃N TMEDA Base strength and steric hindrance influence reaction kinetics. researchgate.netliverpool.ac.uk
Temperature 80 °C 100 °C 120 °C Higher temperatures often increase reaction rates but may lead to catalyst decomposition or side reactions.

| Yield | 65% | 92% | 85% | Condition B provides the optimal balance of factors for the highest yield. |

Chemical Reactivity and Derivatization of Methyl 4 Bromo 2 Propoxybenzoate

Transformations Involving the Aryl Halide Moiety

The bromine atom attached to the aromatic ring is a key site for a variety of chemical transformations, most notably cross-coupling reactions and nucleophilic aromatic substitutions.

Cross-Coupling Reactivity Profiles with Organometallic Reagents

The aryl bromide functionality of Methyl 4-bromo-2-propoxybenzoate is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not prevalent in the literature, the reactivity can be inferred from studies on analogous 4-bromo-2-alkoxybenzoate derivatives and other aryl bromides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For a compound like this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 4-aryl-2-propoxybenzoate derivative. The general conditions for such a reaction are illustrated in the table below, based on similar transformations. jyu.finih.govnih.gov

Reaction Reagents and Conditions Expected Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF), HeatMethyl 4-aryl-2-propoxybenzoate

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. This would introduce a substituted vinyl group at the 4-position of the benzoate (B1203000) ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine (primary or secondary). This is a versatile method for synthesizing N-arylated compounds. The reaction of this compound with an amine would yield the corresponding 4-amino-2-propoxybenzoate derivative. cmu.edunih.gov

Nucleophilic Displacement Reactions on the Aryl Bromide

Direct nucleophilic displacement of the aryl bromide in this compound is generally challenging due to the high electron density of the aromatic ring. However, under specific conditions, such as the use of strong nucleophiles or copper catalysis, these reactions can be achieved. The presence of the electron-withdrawing ester group can facilitate such reactions, particularly when strong activating groups are present. Copper-catalyzed amination reactions, for instance, have been successfully employed for the amination of bromobenzoic acids. nih.gov

Reactions at the Ester Functional Group

The methyl ester group of this compound can undergo several important transformations, including hydrolysis, transesterification, reduction, and amidation.

Selective Hydrolysis and Transesterification Pathways

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-propoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible as the carboxylate salt is formed. rsc.org Acid-catalyzed hydrolysis is a reversible process. The resulting carboxylic acid is itself a valuable intermediate for further synthetic transformations. chemicalbook.com

Reaction Reagents and Conditions Expected Product
Basic HydrolysisAqueous base (e.g., NaOH, KOH), Heat4-Bromo-2-propoxybenzoate salt
Acidic HydrolysisAqueous acid (e.g., H₂SO₄, HCl), Heat4-Bromo-2-propoxybenzoic acid

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This process is driven by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

Reduction to Alcohol and Amidation Reactions

Reduction: The ester group can be reduced to a primary alcohol, (4-bromo-2-propoxyphenyl)methanol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters.

Amidation: Direct reaction of the methyl ester with an amine to form an amide is possible, often requiring elevated temperatures or the use of a catalyst. This reaction provides access to a wide range of N-substituted 4-bromo-2-propoxybenzamides. researchgate.net

Reactivity of the Propoxy Ether Linkage

The propoxy ether group is generally the most stable of the three functional groups in this compound. Cleavage of the ether bond typically requires harsh conditions. youtube.commasterorganicchemistry.commasterorganicchemistry.comkhanacademy.orglibretexts.org

Ether Cleavage: Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the ether linkage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this, the cleavage will typically occur at the alkyl-oxygen bond, yielding 4-bromo-2-hydroxybenzoic acid (or its methyl ester, depending on the reaction conditions and workup) and propyl iodide or bromide. This is because the carbon-oxygen bond of the aromatic ring has partial double bond character and is stronger.

Ether Cleavage and Functional Group Interconversions

The ether and ester functionalities of this compound can be selectively manipulated to introduce new chemical entities.

Ether Cleavage:

The propoxy group, an ether linkage to the benzene (B151609) ring, can be cleaved under specific reaction conditions. wikipedia.org Acid-catalyzed cleavage is a common method for breaking ether bonds. wikipedia.orgmasterorganicchemistry.com This typically involves the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds by protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.comlibretexts.org The halide anion then acts as a nucleophile, attacking the carbon atom of the propoxy group. wikipedia.org

In the case of an aryl ether, the cleavage typically results in a phenol (B47542) and an alkyl halide. libretexts.org This is because the bond between the aromatic ring and the oxygen is stronger than the bond between the oxygen and the alkyl chain, and the sp2-hybridized carbon of the benzene ring is resistant to nucleophilic attack. libretexts.orgkhanacademy.org Therefore, treatment of this compound with a strong acid like HBr would be expected to yield Methyl 4-bromo-2-hydroxybenzoate and propyl bromide.

The general mechanism for the acidic cleavage of an ether can follow either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For a primary ether like the propoxy group, the reaction is likely to proceed via an S(_N)2 mechanism. libretexts.org

Functional Group Interconversions:

The methyl ester group is another key site for chemical modification. It can be readily converted into a variety of other functional groups.

Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-propoxybenzoic acid, under either acidic or basic conditions. libretexts.orgechemi.comresearchgate.net Basic hydrolysis, often using a base like sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol or ethanol, is a common and efficient method. echemi.comresearchgate.net The reaction proceeds via nucleophilic acyl substitution.

Amide Formation: The carboxylic acid can then be converted to an amide by reaction with an amine in the presence of a coupling agent. Alternatively, the methyl ester can be directly converted to an amide by aminolysis, which involves heating the ester with an amine.

Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, (4-bromo-2-propoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH(_4)).

These interconversions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functionalities.

Derivatization for Chemical Library Synthesis and Structural Diversity

The presence of the bromo substituent on the aromatic ring is a key feature that allows for extensive derivatization of this compound, making it a valuable scaffold for the synthesis of chemical libraries. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can be coupled with a wide variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position of the benzene ring. wikipedia.orgnih.gov This reaction is known for its mild conditions and tolerance of a broad range of functional groups. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines, leading to the synthesis of a wide range of N-arylated products. wikipedia.orgnih.gov The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of even challenging substrates under mild conditions. wikipedia.orgnih.gov

The ability to perform these and other cross-coupling reactions, in combination with the functional group interconversions discussed previously, allows for the generation of large and diverse chemical libraries based on the this compound scaffold. This structural diversity is highly valuable in drug discovery and materials science for the exploration of new chemical space and the development of novel compounds with desired properties.

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography of Methyl 4-bromo-2-propoxybenzoate Derivatives

While the specific crystal structure of this compound is not extensively documented, detailed analysis of the closely related derivative, Methyl 4-bromo-2-(methoxymethoxy)benzoate , provides significant insights into the expected molecular conformation, dihedral angles, and intermolecular forces that govern the crystal lattice. nih.gov

In the crystal structure of Methyl 4-bromo-2-(methoxymethoxy)benzoate, the molecule adopts a specific conformation defined by key torsion and dihedral angles. The side chain is not fully extended, indicating some degree of steric or electronic influence from the benzoate (B1203000) structure. nih.gov

Key dihedral angles determine the spatial relationship between the planar benzene (B151609) ring and its substituents. The ester group is not perfectly coplanar with the aromatic ring, a common feature in substituted benzoates. Similarly, the alkoxy side chain is oriented at a significant angle to the ring. nih.gov

ParameterValue (°)
Dihedral angle between benzene ring and ester group14.5 (2)
Dihedral angle between methoxymethoxy side chain and benzene ring82.5 (3)
O3—C9—O4—C10 Torsion Angle67.3 (3)

Data derived from the analysis of Methyl 4-bromo-2-(methoxymethoxy)benzoate, a structural analog. nih.gov

The crystal packing of Methyl 4-bromo-2-(methoxymethoxy)benzoate is stabilized by a network of weak intermolecular interactions, which collectively create a stable three-dimensional architecture. These interactions include hydrogen bonds and halogen contacts. nih.gov

Molecules are primarily linked by C—H···O hydrogen bonds, forming chains within the crystal lattice. These chains are further interconnected by short Br···O contacts, creating sheets. Finally, these sheets are linked by C—H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the benzene ring of an adjacent molecule, completing the three-dimensional structure. nih.gov In other related structures, such as Methyl 4-bromobenzoate (B14158574), similar short Br···O interactions are also a key feature of the crystal packing. researchgate.net

Interaction TypeDescriptionDistance (Å)
C—H···O Hydrogen BondLinks molecules into C(5) chains along the b-axis-
Br···O ContactLinks adjacent chains to form sheets3.047 (2)
C—H···π InteractionLinks sheets into a 3D structure-

Data derived from the analysis of Methyl 4-bromo-2-(methoxymethoxy)benzoate. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound in solution. While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D techniques are necessary for unambiguous assignment and for studying dynamic processes.

For a molecule with multiple distinct spin systems, such as the aromatic protons and the propoxy chain in this compound, 2D NMR is indispensable for assigning all proton and carbon signals correctly.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (²J and ³J). It would be used to trace the connectivity within the propoxy group, showing correlations from the O-CH₂ protons to the adjacent CH₂ protons, and subsequently to the terminal CH₃ protons. It would also help in assigning adjacent protons on the aromatic ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s), such as the CH, CH₂, and CH₃ groups of the propoxy chain and the aromatic C-H moieties. sdsu.eduprinceton.edu

Molecules like this compound are not static; they undergo conformational changes in solution, such as the rotation around the C-O bonds of the propoxy and ester groups. Dynamic NMR techniques can probe these motions, which often occur on the microsecond to millisecond timescale. nih.govnih.gov

Techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can be employed to study these dynamic processes. nih.gov By measuring relaxation rates at different pulse frequencies, it is possible to extract kinetic and thermodynamic information about the exchange between different molecular conformations. Such studies could quantify the energy barrier for the rotation of the propoxy group, providing insight into the steric and electronic effects of the substituents on the benzene ring. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule and its fragments, allowing for the determination of elemental compositions and the elucidation of fragmentation pathways upon ionization. For aromatic esters like this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic ring. whitman.eduwhitman.edu

The primary fragmentation patterns typically involve cleavages alpha to the carbonyl group and rearrangements. whitman.eduwikipedia.org A plausible fragmentation pathway for this compound would involve the following key steps:

Loss of the methoxy radical (•OCH₃) : Alpha-cleavage at the ester group results in a stable acylium ion. This is often a major fragmentation route for methyl esters. whitman.edu

Loss of the propoxy radical (•OC₃H₇) : Cleavage of the ether bond results in a different acylium ion.

Loss of Carbon Monoxide (CO) : The resulting acylium ions can further fragment by losing a neutral CO molecule.

McLafferty Rearrangement : While less common for aromatic esters where alpha-cleavage dominates, a McLafferty rearrangement involving the propoxy chain could occur, leading to the elimination of propene. miamioh.edu

Loss of the entire ester group : Fragmentation may lead to the loss of the -COOCH₃ group.

Proposed Fragment Ionm/z (for ⁷⁹Br)Neutral LossDescription
[C₁₁H₁₃BrO₃]⁺•272-Parent Molecular Ion (M⁺•)
[C₁₀H₁₀BrO₂]⁺241•OCH₃Loss of methoxy radical
[C₈H₇BrO]⁺•198-COOCH₃Loss of the methyl ester group
[C₇H₄BrO]⁺183•OC₃H₇Loss of propoxy radical
[C₆H₄Br]⁺155•OC₃H₇, COSubsequent loss of CO from the m/z 183 ion

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Characterization

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared absorption and Raman scattering are complementary techniques; FT-IR is sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. mt.com For a molecule like this compound, with its various functional groups, both techniques are expected to yield a rich and informative spectrum.

The primary functional groups contributing to the vibrational spectrum of this compound are the ester group (C=O, C-O), the aromatic ether linkage (Aryl-O-C), the substituted benzene ring, and the aliphatic propoxy chain (C-H, C-C).

Carbonyl Group (C=O) Vibrations: The ester carbonyl stretching vibration is one of the most intense and characteristic bands in the FT-IR spectrum. For aromatic esters, this band typically appears in the region of 1730-1715 cm⁻¹. The exact position is influenced by electronic effects of the substituents on the benzene ring. The presence of the electron-donating propoxy group at the ortho position and the electron-withdrawing bromine atom at the para position will modulate the electronic environment of the carbonyl group. This C=O stretch is also expected to be observable in the Raman spectrum, although its intensity can vary.

Ester and Ether C-O Stretching Vibrations: The molecule contains two distinct C-O single bonds within the ester group and an aryl ether linkage. These give rise to characteristic stretching vibrations. Aromatic esters typically show a strong C-O stretching band between 1300 cm⁻¹ and 1200 cm⁻¹. spectroscopyonline.com Phenyl alkyl ethers also exhibit strong absorbances for C-O stretching in this region. pressbooks.publibretexts.org Therefore, intense bands are anticipated in this region of the FT-IR spectrum, corresponding to the asymmetric C-O-C stretching of both the ester and the propoxy ether functionalities.

Aromatic Ring Vibrations: The substituted benzene ring gives rise to several characteristic vibrations. C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1625-1400 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands. In-plane and out-of-plane C-H bending vibrations also provide valuable structural information. The out-of-plane C-H bending vibrations, typically occurring between 900 and 675 cm⁻¹, are particularly sensitive to the substitution pattern of the aromatic ring.

Propoxy Group Vibrations: The propoxy substituent will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range). Bending vibrations for the CH₂ and CH₃ groups are also expected in the 1470-1360 cm⁻¹ region.

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹. This band is often weak in FT-IR but can sometimes be more prominent in the Raman spectrum.

The following tables summarize the anticipated characteristic vibrational frequencies for this compound based on the analysis of its functional groups and data from related compounds.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960-2870Medium-StrongC-H stretching (aliphatic, propoxy group)
~1725StrongC=O stretching (ester)
~1600, ~1580, ~1470Medium-StrongC=C stretching (aromatic ring)
~1450MediumC-H bending (aliphatic, propoxy group)
~1250StrongAsymmetric C-O-C stretching (ester and aryl ether)
~1100StrongSymmetric C-O-C stretching (ester and aryl ether)
~830StrongC-H out-of-plane bending (aromatic ring)
~550Weak-MediumC-Br stretching

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3070MediumC-H stretching (aromatic)
~2960-2870StrongC-H stretching (aliphatic, propoxy group)
~1725Weak-MediumC=O stretching (ester)
~1600StrongC=C stretching (aromatic ring)
~1250MediumAsymmetric C-O-C stretching (ester and aryl ether)
~830MediumRing breathing mode (aromatic)
~550StrongC-Br stretching

Computational and Theoretical Investigations of Methyl 4 Bromo 2 Propoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the behavior of molecules at the electronic level. DFT provides a balance between accuracy and computational cost, making it a widely used method for studying organic molecules.

DFT calculations can be employed to determine the electronic structure of Methyl 4-bromo-2-propoxybenzoate, offering insights into its stability and reactivity. Key parameters that can be derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For instance, a study on the related compound, methyl 4-bromo-2-fluorobenzoate, utilized DFT to calculate its HOMO and LUMO energies, which were found to be -6.509 eV and -4.305 eV, respectively. scispace.comresearchgate.net This resulted in a HOMO-LUMO energy gap of 2.204 eV, suggesting a certain level of stability. dergipark.org.tr Similar calculations for this compound would reveal how the propoxy group influences the electronic properties compared to the fluoro group.

Other reactivity descriptors that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in understanding the molecule's susceptibility to electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) surface can also be mapped to identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For example, in methyl 4-bromo-2-fluorobenzoate, the area around the carbonyl group was identified as a potential site for hydrogen bonding. scispace.comdergipark.org.tr

Table 1: Illustrative Reactivity Descriptors for a Substituted Methyl Benzoate (B1203000) (Data for Methyl 4-bromo-2-fluorobenzoate)

DescriptorValue
HOMO Energy-6.509 eV
LUMO Energy-4.305 eV
Energy Gap (ΔE)2.204 eV

This table is illustrative and shows data for a related compound, methyl 4-bromo-2-fluorobenzoate, as a reference for the types of parameters that can be obtained through DFT calculations. scispace.comresearchgate.netdergipark.org.tr

The three-dimensional structure of a molecule is crucial for its function and interactions. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. lumenlearning.comlibretexts.org For this compound, the rotation around the C-O bond of the propoxy group and the C-C bond between the aromatic ring and the ester group would be of particular interest.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) like this compound might interact with a biological macromolecule, such as a protein or a nucleic acid.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. japsonline.com This technique can be used to screen potential protein targets for this compound and to identify the most likely binding site within a given target. For example, in a study of methyl 4-bromo-2-fluorobenzoate, molecular docking was used to investigate its interaction with a fungal protein (PDB ID: 4FPR), suggesting its potential as an antifungal agent. scispace.com The docking results indicated a binding energy of -5.00 kcal/mol and the formation of two hydrogen bonds. scispace.com

A similar approach for this compound would involve docking it against a library of known protein structures to generate hypotheses about its potential biological targets. The docking scores, which estimate the binding affinity, can be used to rank the potential targets.

Once a potential binding pose is identified through docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. These simulations can reveal key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

By analyzing the trajectory of an MD simulation, one can assess the stability of the predicted binding mode and calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. This detailed interaction profile is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogs.

Table 2: Illustrative Molecular Docking Results for a Substituted Methyl Benzoate with a Fungal Protein (Data for Methyl 4-bromo-2-fluorobenzoate)

ParameterValue
Target ProteinFungal Protein (PDB ID: 4FPR)
Binding Energy-5.00 kcal/mol
Number of Hydrogen Bonds2

This table is illustrative and shows data for a related compound, methyl 4-bromo-2-fluorobenzoate, to demonstrate the type of information obtained from molecular docking studies. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined activity data. nih.gov

While no specific QSAR studies on this compound are available, one could be developed as part of a series of related benzoate derivatives. By synthesizing and testing a library of such compounds, a QSAR model could be built to identify the key structural features that influence a particular biological activity. researchgate.netnih.gov

For example, a QSAR study on a series of benzyl-benzoate derivatives as anti-tyrosine kinase inhibitors identified that descriptors related to ionization potential and electronegativity were important for their activity. researchgate.net The resulting model could then be used to predict the activity of new, unsynthesized compounds and to provide insights into the mechanism of action. A QSAR model for a series including this compound could reveal the importance of the size and nature of the alkoxy group at the 2-position and the bromo substituent at the 4-position for a given biological endpoint.

Theoretical Prediction of Molecular Interactions

While specific molecular docking or interaction energy studies for this compound are not readily found, its structural features—a substituted benzene (B151609) ring with a bromine atom, a propoxy group, and a methyl ester group—allow for the prediction of its potential intermolecular interactions.

Computational models would likely predict the formation of several types of non-covalent interactions. The presence of oxygen atoms in the ester and ether functionalities suggests that this compound can act as a hydrogen bond acceptor. The bromine atom is capable of forming halogen bonds, a type of non-covalent interaction that has gained increasing recognition for its role in molecular recognition and crystal engineering. Furthermore, the aromatic ring can participate in π-π stacking and hydrophobic interactions.

A summary of the predicted molecular interactions is presented in the table below.

Interaction TypeParticipating Moieties on this compoundPotential Interacting Partners
Hydrogen BondingEster carbonyl oxygen, Ether oxygenHydrogen bond donors (e.g., water, amino acid residues like serine, threonine)
Halogen BondingBromine atomLewis bases, electron-rich atoms (e.g., oxygen, nitrogen)
π-π StackingPhenyl ringOther aromatic systems
Hydrophobic InteractionsPropyl chain, Methyl group, Phenyl ringNonpolar molecules or molecular regions
Dipole-Dipole InteractionsEster group, Ether group, C-Br bondOther polar molecules

Derivation of Mechanistic Insights from Structural Parameters

The detailed three-dimensional structure of this compound, which could be determined experimentally through X-ray crystallography or computationally via methods like Density Functional Theory (DFT), would provide significant insights into its reactivity and potential mechanisms of action.

Should experimental or computational data become available, the following parameters would be of particular interest for deriving mechanistic insights:

Structural ParameterSignificance
C-Br Bond LengthInfluences the lability of the bromine atom in reactions such as cross-coupling.
Carbonyl Bond (C=O) LengthReflects the electrophilicity of the carbonyl carbon.
Dihedral Angle (Ring - Ester)Determines the steric accessibility of the ester group.
Propoxy Group ConformationAffects the overall shape and potential for steric clashes in binding events.

Without specific studies on this compound, a definitive analysis of its mechanistic properties based on structural parameters remains speculative. Future computational research would be invaluable in elucidating these aspects and providing a more concrete understanding of this compound's chemical behavior.

Applications of Methyl 4 Bromo 2 Propoxybenzoate As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The structure of Methyl 4-bromo-2-propoxybenzoate lends itself to a variety of coupling reactions, which are fundamental in the assembly of complex organic molecules. The bromo-aromatic moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 4-position of the benzene (B151609) ring, including alkyl, aryl, and alkynyl groups.

Furthermore, the ester and propoxy groups can be manipulated to introduce further complexity. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. The propoxy group, while generally stable, could potentially be cleaved under harsh conditions to reveal a phenol (B47542), providing another point for modification.

Scaffold for Pharmacophore Development in Medicinal Chemistry

In medicinal chemistry, the core structure of a molecule, or scaffold, is often decorated with various functional groups to optimize its interaction with a biological target. This compound presents a promising scaffold for the development of new pharmacophores. The substituted benzene ring can serve as a central framework, with the bromo, propoxy, and methyl ester groups acting as vectors for diversification.

For instance, the bromine atom can be replaced with various nitrogen-containing heterocycles, a common strategy in drug discovery to enhance solubility and target binding. The propoxy group can be varied in length or replaced with other alkoxy groups to probe the steric and electronic requirements of a binding pocket. The ester can be converted to a bioisosteric equivalent, such as a tetrazole or an oxadiazole, to modulate the pharmacokinetic properties of the resulting molecule.

Intermediate in the Synthesis of Agrochemicals or Specialty Chemicals

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel molecular frameworks. The structural motifs present in this compound are found in various biologically active compounds. The ability to functionalize the aromatic ring and modify the ester and ether groups makes it a potential starting material for the synthesis of new agrochemical candidates.

Similarly, in the realm of specialty chemicals, which include dyes, pigments, and electronic materials, the tailored synthesis of organic molecules is crucial. The reactivity of this compound could be exploited to create compounds with specific optical or electronic properties. For example, the extension of the conjugated system through cross-coupling reactions could lead to the development of novel dyes or organic semiconductors.

Role in Materials Science (e.g., Monomer Synthesis for Polymer Applications)

In materials science, the design and synthesis of monomers are the first step towards creating new polymers with desired properties. While there is no specific literature on the use of this compound in polymer synthesis, its structure suggests potential applications. The bromine atom could be converted to a polymerizable group, such as a vinyl or an acetylene (B1199291) group, through cross-coupling reactions. Alternatively, the di-functional nature of the molecule (after conversion of the bromo or ester group) could allow it to act as a monomer in condensation polymerization reactions. For example, conversion of the bromine to a second carboxylic acid or alcohol functionality would create a monomer suitable for polyester (B1180765) synthesis.

Preclinical and Mechanistic Biological Investigations of Methyl 4 Bromo 2 Propoxybenzoate and Its Analogues

In Vitro Enzyme Inhibition Studies (e.g., PDE5)

There is no published data available on the in vitro inhibition of any enzymes, including phosphodiesterase 5 (PDE5), by Methyl 4-bromo-2-propoxybenzoate or its analogues. While PDE5 inhibitors are a well-established class of drugs, and various heterocyclic compounds and other chemical structures have been optimized for this target, the specific scaffold of this compound has not been reported in this context. mdpi.comrsc.org

Receptor Binding Affinity Profiling

No studies have been published that profile the binding affinity of this compound or its analogues against any panel of biological receptors.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

There are no specific structure-activity relationship (SAR) studies available for this compound and its analogues. SAR studies require the synthesis and biological evaluation of a series of related compounds to determine the effect of specific structural modifications on activity. researchgate.netiomcworld.com Such a series has not been described in the scientific literature for this chemical framework.

Exploration of Molecular Mechanisms Underlying Potential Biological Activities

Given the absence of data on enzyme inhibition or receptor binding, there is no information regarding the potential molecular mechanisms of action for this compound. Mechanistic studies are contingent upon the prior identification of a confirmed biological activity.

Advanced Analytical Methodologies for Research Purity and Stability

Development of Stability-Indicating Chromatographic Methods (HPLC, GC-MS)

Stability-indicating analytical methods are crucial for accurately measuring the concentration of a substance in the presence of its degradation products, impurities, and other formulation components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and versatile techniques widely employed for this purpose.

A stability-indicating HPLC method for a compound like Methyl 4-bromo-2-propoxybenzoate would typically be developed using a reverse-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsemanticscholar.org The method parameters, including the mobile phase composition, flow rate, column temperature, and UV detection wavelength, are meticulously optimized to achieve adequate separation between the parent compound and any potential impurities or degradants. semanticscholar.orgnih.gov

For instance, a study on a structurally related compound, cis-bromobenzoate, utilized a Symmetry C18 column with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (35:65 v/v) at a flow rate of 1.0 mL/min and detection at 227 nm. internationaljournalssrg.org While specific conditions for this compound would require experimental determination, this provides a plausible starting point for method development.

GC-MS is another invaluable tool, particularly for identifying and quantifying volatile and semi-volatile impurities. thermofisher.com For a compound like this compound, a GC-MS method would involve optimizing the temperature program of the GC oven to ensure the separation of impurities, coupled with mass spectrometric detection for their identification based on their mass spectra.

Impurity Profiling and Identification in Research Samples

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in a substance. unr.edu.ar These impurities can originate from starting materials, by-products of the synthesis, or degradation of the compound over time. Regulatory bodies like the International Council on Harmonisation (ICH) have established guidelines for the identification and qualification of impurities. researchgate.net

The process of impurity profiling for a research sample of this compound would involve the use of a validated stability-indicating HPLC method to separate all detectable impurities. The structure of these impurities can then be elucidated using hyphenated techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or by isolating the impurities using preparative HPLC followed by spectroscopic analysis (e.g., NMR, IR, and high-resolution mass spectrometry). thermofisher.com

Table 1: Illustrative Impurity Profile for a Substituted Benzoate (B1203000) Derivative

ImpurityRetention Time (min)Identification MethodPotential Source
Impurity A4.8LC-MS/MSStarting Material
Impurity B7.2LC-MS/MSBy-product
Degradant 19.5Forced Degradation/LC-MSHydrolysis
Degradant 211.1Forced Degradation/LC-MSOxidation

Note: This table is illustrative and based on typical impurity profiling studies for substituted benzoate derivatives. Actual data for this compound would require experimental investigation.

Forced Degradation Studies for Analytical Method Robustness

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.gov The data from these studies are essential for demonstrating the specificity and robustness of the analytical method, ensuring that it can separate the active compound from its degradants.

A forced degradation study on a related nitroaromatic compound, 4-bromomethyl-3-nitrobenzoic acid, revealed significant degradation under acidic and alkaline conditions, leading to the formation of a major degradation product. researchgate.net The compound showed greater stability under oxidative and photolytic stress. researchgate.net

Table 2: Representative Forced Degradation Conditions and Observations for a Bromo-Benzoate Derivative

Stress ConditionConditionsObservation
Acid Hydrolysis0.1 M HCl at 80°C for 24hSignificant degradation, formation of a major degradant peak.
Base Hydrolysis0.1 M NaOH at 60°C for 8hRapid and extensive degradation, multiple degradant peaks observed.
Oxidation3% H₂O₂ at room temperature for 48hModerate degradation, one primary oxidation product identified.
Thermal Degradation105°C for 72hMinor degradation observed.
PhotodegradationExposure to UV light (254 nm) for 48hMinimal degradation detected.

Note: This table provides representative conditions and expected outcomes for a forced degradation study on a bromo-benzoate derivative. Specific results for this compound would need to be determined experimentally.

Application of Analytical Quality by Design (QbD) in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method variables and their impact on method performance. researchgate.netscholarsresearchlibrary.comyoutube.comscholarsresearchlibrary.comnih.gov This proactive approach aims to build quality into the analytical method from the outset, leading to more robust and reliable methods.

The key elements of an AQbD approach for developing an HPLC method for this compound would include:

Defining the Analytical Target Profile (ATP): This involves clearly stating the goals of the method, such as the required accuracy, precision, and sensitivity for the quantification of the main compound and its impurities. researchgate.net

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method (e.g., resolution, peak tailing), while CMPs are the variables that can affect the CMAs (e.g., mobile phase composition, pH, flow rate). researchgate.net

Risk Assessment: A risk assessment is performed to identify the CMPs that are most likely to impact the CMAs.

Design of Experiments (DoE): Statistical experimental designs are used to systematically study the effects of the identified CMPs and their interactions on the CMAs. scholarsresearchlibrary.comscholarsresearchlibrary.com This allows for the definition of a Method Operable Design Region (MODR), which is the multidimensional space of method parameters within which the method is known to perform robustly. researchgate.net

Control Strategy: A control strategy is established to ensure that the method consistently operates within the MODR during routine use.

Table 3: Example of a Design of Experiments (DoE) for HPLC Method Optimization

FactorLevel 1Level 2Level 3
A: Acetonitrile (%)506070
B: pH of Aqueous Phase3.04.05.0
C: Flow Rate (mL/min)0.81.01.2

Note: This table illustrates a potential experimental design for optimizing an HPLC method. The specific factors and levels would be chosen based on initial scouting experiments and risk assessment.

Chiral Resolution Techniques for Enantiomeric Purity Assessment (If Applicable)

As this compound does not possess a chiral center, the application of chiral resolution techniques for enantiomeric purity assessment is not applicable.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The classical synthesis of Methyl 4-bromo-2-propoxybenzoate would likely involve the esterification of 4-bromo-2-propoxybenzoic acid or the propoxylation of Methyl 4-bromo-2-hydroxybenzoate. sigmaaldrich.com However, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Key areas for exploration include:

Palladium-Catalyzed Carbonylation: A direct approach could involve the palladium-catalyzed methoxycarbonylation of 1,4-dibromo-2-propoxybenzene. This would bypass the need to handle the corresponding benzoic acid, potentially shortening the synthetic sequence.

Flow Chemistry: Continuous flow reactors could offer significant advantages over traditional batch processing. Benefits would include improved heat and mass transfer, enhanced safety for exothermic reactions, and the potential for higher yields and purity with reduced reaction times.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates for both the etherification of the hydroxyl group and the esterification of the carboxylic acid, leading to a more energy-efficient process.

A comparative overview of potential synthetic strategies is presented below.

Synthetic Strategy Potential Precursors Key Reagents/Catalysts Anticipated Advantages
Williamson Ether Synthesis & Esterification4-Bromo-2-hydroxybenzoic acid, Propyl bromide, Methanol (B129727)Base (e.g., K2CO3), Acid catalyst (e.g., H2SO4)Traditional, well-understood methodology.
Nucleophilic Aromatic Substitution (SNAr)Methyl 4-bromo-2-fluorobenzoate, Sodium propoxideAprotic polar solvent (e.g., DMF)Direct introduction of the propoxy group.
Palladium-Catalyzed Cross-CouplingMethyl 2,4-dibromobenzoate, Propyl alcoholPalladium catalyst, Buchwald-Hartwig ligandsHigh functional group tolerance.
Flow Chemistry SynthesisSame as aboveImmobilized catalysts/reagentsScalability, safety, and process control.

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The true potential of this compound lies in its use as a scaffold for creating a diverse library of advanced derivatives. The bromine atom is a particularly valuable functional handle for a variety of cross-coupling reactions.

Future design and synthesis efforts could target:

Suzuki-Miyaura Coupling: Reacting the aryl bromide with various boronic acids or esters to introduce new aryl or heteroaryl substituents at the 4-position. This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals and materials science.

Sonogashira Coupling: The introduction of alkyne groups via palladium-copper catalysis. The resulting alkynyl derivatives could serve as precursors for more complex molecules, including heterocycles and conjugated polymers.

Buchwald-Hartwig Amination: The synthesis of aniline (B41778) derivatives by coupling with a wide range of primary or secondary amines. These derivatives could be explored for their potential biological activity.

Modification of the Propoxy Group: Varying the alkyl chain (e.g., isopropoxy, butoxy) or introducing cyclic ethers could fine-tune the steric and electronic properties of the molecule, influencing its solubility and binding affinity. nih.gov

Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, further expanding the chemical space for biological screening.

Deeper Mechanistic Probes of Chemical and Biological Interactions

A fundamental understanding of how this compound and its derivatives interact at a molecular level is crucial for rational design. Future research should employ a combination of computational and experimental techniques.

Computational Modeling: Density Functional Theory (DFT) calculations can predict the molecule's electronic structure, reactivity, and preferred conformations. This can guide the design of derivatives with specific electronic properties.

Structural Biology: For derivatives that show biological activity, X-ray crystallography or cryo-electron microscopy could be used to determine their binding mode with target proteins. nih.gov This provides invaluable information for structure-activity relationship (SAR) studies.

Spectroscopic Analysis: Advanced NMR techniques can be used to study the dynamics of the molecule and its interactions with other molecules in solution. The study of related compounds like methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000) has utilized 1H-NMR to monitor photoisomerization, demonstrating the power of this technique. nsf.gov

Halogen Bonding Studies: The bromine atom can act as a halogen bond donor, an interaction that is increasingly recognized as important in crystal engineering and molecular recognition. nih.gov Investigating these interactions could lead to the design of novel self-assembling materials or ligands with improved binding affinity.

Integration with High-Throughput Screening for New Applications in Chemical Discovery

To efficiently explore the potential applications of a library of derivatives based on the this compound scaffold, high-throughput screening (HTS) is indispensable. This approach allows for the rapid testing of thousands of compounds against a variety of targets.

Future HTS campaigns could focus on:

Pharmaceutical Discovery: Screening derivative libraries against panels of enzymes (e.g., kinases, proteases), receptors (e.g., GPCRs), and ion channels to identify novel inhibitors or modulators. The discovery of bromodomain inhibitors from fragment-based screening highlights the success of this strategy. nih.gov

Agrochemical Research: Testing for herbicidal, insecticidal, or fungicidal activity. The substituted benzoate structure is a known feature in some agrochemicals.

Materials Science: Screening for properties relevant to organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aromatic core and potential for derivatization make this an interesting avenue.

By systematically synthesizing and screening a diverse set of derivatives, researchers can efficiently map the structure-activity landscape and identify promising lead compounds for further development in a wide range of scientific and industrial fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 4-bromo-2-propoxybenzoate with high yield and minimal byproducts?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or esterification reactions. For example, reacting 4-bromo-2-propoxybenzoic acid with methanol in the presence of a coupling agent (e.g., DCC/DMAP) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (50–80°C) are critical to minimize side reactions like hydrolysis or over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can researchers validate the identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data to confirm substituent positions (e.g., bromine at C4, propoxy at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine .
  • HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols should be integrated into experimental design when handling this compound?

  • Methodological Answer : Implement hazard controls such as:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
  • Waste Management : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) on a suitable crystal (size ~0.2 mm) at low temperature (100 K) to reduce thermal motion .

Structure Solution : Use SHELXT for phase determination via intrinsic phasing or Patterson methods .

Refinement : Apply SHELXL for anisotropic displacement parameters and validate geometry with WinGX (e.g., bond lengths/angles within expected ranges) .

Visualization : Generate ORTEP diagrams to illustrate anisotropic thermal ellipsoids and confirm substituent orientations .

Q. What strategies reconcile contradictory spectroscopic data in substituted benzoate esters?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to identify functional groups (e.g., ester carbonyl at ~1700 cm1^{-1}) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian) to detect conformational discrepancies .
  • Crystallographic Confirmation : Resolve ambiguities (e.g., rotameric propoxy groups) via SC-XRD .

Q. How can the bromine substituent in this compound be leveraged for targeted functionalization?

  • Methodological Answer :

  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) to replace bromine with aryl groups .
  • Nucleophilic Substitution : React with nucleophiles (e.g., amines, thiols) under basic conditions (K2_2CO3_3, DMSO) to form C–N or C–S bonds .
  • Mechanistic Studies : Monitor reaction kinetics via 1H^1H-NMR or LC-MS to optimize conditions (e.g., temperature, catalyst loading) .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to study steric hindrance from the propoxy group .
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.